CFM-2 - 178616-26-7

CFM-2

Catalog Number: EVT-253830
CAS Number: 178616-26-7
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one is a synthetic compound that acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors play a crucial role in excitatory neurotransmission within the central nervous system. Its potential therapeutic applications stem from its ability to modulate AMPA receptor activity, making it a subject of significant interest for scientific research related to epilepsy, neuroprotection, and bladder dysfunction.

Synthesis Analysis

Several methods have been described for the synthesis of 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one and its derivatives. One common approach involves a three-step reaction sequence starting from 3,4-dimethoxyphenylacetic acid and 3-chlorobenzoic acid. Another method utilizes 1-aryl-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-ones as precursors for synthesizing tricyclic derivatives like 11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-ones. These synthetic pathways provide routes for generating a variety of 2,3-benzodiazepine derivatives for pharmacological and mechanistic studies.

Molecular Structure Analysis

1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one consists of a seven-membered diazepine ring fused to a benzene ring with two methoxy groups at positions 7 and 8, and a 4-aminophenyl substituent at position 1. Structural variations on the diazepine ring, particularly at the 4-position (e.g., replacement of a 4-methyl group with a carbonyl group), can significantly alter its binding affinity and selectivity for AMPA receptor subtypes.

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one is primarily associated with modifications on the diazepine ring. One example is the synthesis of 4,5-dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one, an AMPA/kainate receptor antagonist, demonstrating the potential for structural modifications to modulate receptor binding. Another key transformation is the synthesis of 1-aryl-3,5-dihydro-4H-2,3-benzodiazepine-4-thiones from corresponding 2,3-benzodiazepin-4-ones, showcasing the exploration of isosteric replacements to enhance anticonvulsant properties.

Mechanism of Action

1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one and its derivatives exert their anticonvulsant effects primarily through non-competitive antagonism of AMPA receptors. They bind to a distinct allosteric site on the receptor, inhibiting channel opening and reducing AMPA-mediated excitatory neurotransmission without directly competing with the glutamate binding site. This mechanism differs from that of competitive AMPA antagonists, offering a potentially advantageous therapeutic profile.

Applications
  • Anticonvulsant Activity: It effectively suppresses seizures induced by various stimuli in animal models, including auditory stimulation in DBA/2 mice and pentylenetetrazole or maximal electroshock in Swiss mice. Its non-competitive AMPA receptor antagonism provides a unique mechanism for controlling seizures, potentially offering therapeutic benefits over existing anticonvulsant drugs.

  • Neuroprotection: By reducing excessive glutamate release and AMPA receptor activation, it may offer neuroprotective effects in conditions associated with excitotoxicity, such as stroke or traumatic brain injury. Further research is needed to fully understand its neuroprotective potential in relevant disease models.

  • Bladder Dysfunction: Studies have demonstrated that intravenous administration of 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one can inhibit premicturition contractions in rats with bladder outlet obstruction. This suggests a potential role for AMPA receptor antagonists in managing bladder dysfunction, a common condition affecting a significant population.

1-(4-Aminophenyl)-7,8-(methylenedioxy)-3,5-dihydro-4H-2,3-benzodiazepin-4-one (6)

Compound Description: This compound is a potent noncompetitive AMPA receptor antagonist with an IC50 of 2.7 μM. [] It also exhibits significant anticonvulsant activity in a mouse maximum electroshock-induced seizure (MES) assay, with an ED50 of 2.8 mg/kg iv. []

Relevance: This compound is closely related to 1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, differing only in the substitution on the benzo ring. Instead of two methoxy groups at positions 7 and 8, it possesses a methylenedioxy group spanning these positions. Both compounds belong to the 2,3-benzodiazepin-4-one class and are potent AMPA receptor antagonists with anticonvulsant activity. []

1-(4-Aminophenyl)-4-methyl-7,8-(methylenedioxy)-5H-2,3-benzodiazepine (GYKI 52466) (1)

Compound Description: This compound, also known as GYKI 52466, is a well-known noncompetitive AMPA/kainate receptor antagonist with significant anticonvulsant activity. [, , , , , , , , , , ]

Relevance: GYKI 52466 shares a similar core structure with 1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, both featuring an aminophenyl group at position 1 and a methylenedioxy group at positions 7 and 8 of the benzodiazepine core. The key difference lies in the presence of a 4-methyl group and a double bond in the seven-membered ring of GYKI 52466, compared to a carbonyl group at position 4 and a saturated seven-membered ring in 1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one. This structural similarity places them in the same 2,3-benzodiazepine class of AMPA receptor antagonists. [, , , , , , , , , , ]

1-(3'-Aminophenyl)-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-one (39)

Compound Description: This 2,3-benzodiazepin-4-one derivative exhibits strong anticonvulsant activity against audiogenic seizures in DBA/2 mice, with an ED50 of 18.3 micromol/kg. [] It also displays anticonvulsant effects against pentylenetetrazole and maximal electroshock-induced seizures, along with reduced toxicity compared to GYKI 52466. []

Relevance: 1-(3'-Aminophenyl)-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-one is a positional isomer of 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one. The only structural difference lies in the position of the aminophenyl group on the benzodiazepine core, with the former having it at position 3' and the latter at position 4'. Both compounds belong to the 2,3-benzodiazepin-4-one class and show potent anticonvulsant activity. []

3,5-Dihydro-4H-2,3-benzodiazepine-4-thiones (3)

Compound Description: This class of compounds, specifically 1-aryl-3,5-dihydro-4H-2,3-benzodiazepine-4-thiones, demonstrates strong anticonvulsant properties, acting as AMPA receptor antagonists. [] They exhibit higher potency, lower toxicity, and longer-lasting anticonvulsant action compared to their corresponding 2,3-benzodiazepin-4-one counterparts. []

Relevance: The 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones are closely related to 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, sharing the same benzodiazepine core. The key difference is the replacement of the carbonyl group at position 4 with a thiocarbonyl group in the thiones. Both classes are AMPA receptor antagonists and exhibit anticonvulsant activity. []

1-(4-aminophenyl)-3,4-dihydro-4-methyl-3-methylcarbamoyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 53655) (2)

Compound Description: GYKI 53655 is another known noncompetitive AMPA/kainate receptor antagonist, similar in structure to GYKI 52466. [] It is known for its potent anticonvulsant activity. []

Relevance: This compound is structurally similar to both 1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one and GYKI 52466, featuring an aminophenyl group at position 1 and a methylenedioxy group at positions 7 and 8 of the benzodiazepine core. GYKI 53655 further includes a 4-methyl and a 3-methylcarbamoyl group on the seven-membered ring, making it a more complex 2,3-benzodiazepine derivative within the same class of AMPA receptor antagonists. []

Relevance: The 11H-[1,2,4]Triazolo[4,5-c][2,3]benzodiazepin-3(2H)-ones are structurally derived from 1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one and its related CFM compounds. They share the same benzodiazepine core but incorporate an additional triazole ring fused to the structure. Despite their tricyclic nature, their anticonvulsant activity seems to be primarily attributed to their in vivo conversion back to the bicyclic 2,3-benzodiazepine structure, highlighting the importance of this core for AMPA receptor antagonism. []

3-(N-alkylcarbamoyl)-1-aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones (4a-h)

Compound Description: These derivatives of 2,3-benzodiazepin-4-ones display significant anticonvulsant activity with reduced toxicity compared to GYKI 52466. [] They are effective against audiogenic, maximal electroshock (MES), and pentylenetetrazole (PTZ)-induced seizures. []

Relevance: These compounds share the core structure of 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, characterized by the 2,3-benzodiazepin-4-one core. They differ in the substitution at position 3, incorporating various N-alkylcarbamoyl groups. This highlights the flexibility of position 3 for structural modifications while maintaining the AMPA receptor antagonist activity associated with the 2,3-benzodiazepin-4-one core. []

1-aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepine-4-thiones (5a-c)

Compound Description: Similar to the 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones (3), these compounds exhibit marked anticonvulsant activity against audiogenic, MES, and PTZ-induced seizures. [] Notably, their toxicity is lower than that of GYKI 52466. []

Relevance: These compounds are closely related to both 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one and the 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones (3). They share the common 2,3-benzodiazepine core with a thiocarbonyl group at position 4, characteristic of the thione derivatives. This reinforces the notion that the thiocarbonyl substitution at position 4, instead of a carbonyl group, can contribute to enhanced anticonvulsant activity and reduced toxicity within this class of compounds. []

3,5-dihydro-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-one (5)

Compound Description: This 2,3-benzodiazepin-4-one derivative exhibits potent anticonvulsant activity, with the (5S)-(-) enantiomer being 8 times more active than its (5R)-(+) counterpart. [] This compound also shows affinity for AMPA receptors, further supporting its anticonvulsant mechanism. []

Relevance: 3,5-dihydro-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-one is structurally very similar to 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, with the key differences being the lack of the 4-aminophenyl substituent at position 1 and the presence of a methyl group at position 5. This structural similarity places them in the same 2,3-benzodiazepin-4-one class of AMPA receptor antagonists, highlighting the importance of the core structure for this activity. []

Relevance: Although not directly containing the benzodiazepine core, the 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones are considered related to 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one due to their shared pharmacological activity as AMPA receptor antagonists and their structural similarities. Both classes feature an aryl group at position 4 and a methylenedioxy substitution on the aromatic ring. This suggests that these structural features are important for interacting with AMPA receptors and eliciting anticonvulsant activity. []

1-(4-Aminophenyl)-3,5-dihydro-7,8-ethylenedioxy-4H-2,3-benzodiazepin-4-one (2,3-BDZ-11-2)

Compound Description: This 2,3-benzodiazepine derivative acts as a noncompetitive inhibitor of the GluA2Q(flip) AMPA receptor, showing specificity for the closed-channel conformation. [] It features an ethylenedioxy moiety at positions 7 and 8, replacing the methylenedioxy group commonly found in other related compounds. []

Relevance: 2,3-BDZ-11-2 is closely related to 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, sharing the same 2,3-benzodiazepin-4-one core and the 4-aminophenyl substituent at position 1. The key difference lies in the presence of an ethylenedioxy group instead of the dimethoxy substitution on the benzo ring. This structural modification, extending the linker between the oxygen atoms, appears to influence the compound's potency and binding site on the AMPA receptor. []

1-(4-amino-3-chlorophenyl)-3,5-dihydro-7,8-ethylenedioxy-4H-2,3-benzodiazepin-4-one (2,3-BDZ-11-4)

Compound Description: Similar to 2,3-BDZ-11-2, this compound is a noncompetitive inhibitor of the GluA2Q(flip) AMPA receptor with a preference for the closed-channel conformation. [] It possesses a chlorine atom at position 3 of the aminophenyl substituent, enhancing its potency by approximately 10-fold compared to 2,3-BDZ-11-2. []

Relevance: 2,3-BDZ-11-4 shares the core structure of 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, belonging to the same 2,3-benzodiazepin-4-one class. It further incorporates the ethylenedioxy moiety at positions 7 and 8, similar to 2,3-BDZ-11-2. The added chlorine atom on the aminophenyl group highlights the potential for fine-tuning potency within this chemical class by modifying substituents on the aryl ring. []

1-(4-Aminophenyl)-3,5-dihydro-3-N-ethylcarbamoyl-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-one (5)

Compound Description: This 2,3-benzodiazepine derivative shows potent activity as a noncompetitive AMPA receptor antagonist. [] The (S)-(−) enantiomer exhibits higher potency compared to its (R)-(+)-5 counterpart in AMPA receptor binding assays. []

Relevance: This compound closely resembles 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, featuring the same 2,3-benzodiazepin-4-one core and 4-aminophenyl group at position 1. The main difference lies in the presence of a methylenedioxy group instead of the dimethoxy substitution, and additional N-ethylcarbamoyl and methyl groups at positions 3 and 5, respectively. This emphasizes the structural diversity possible within this class while maintaining AMPA receptor antagonist activity and highlights the influence of chirality on potency. []

5-(4-Aminophenyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one (2)

Compound Description: This compound is an anticonvulsant agent with activity against sound-induced seizures in DBA/2 mice. [] While it displays anticonvulsant properties, its potency is lower compared to both GYKI 52466 and 5-(4-aminobenzyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one (3). []

Relevance: Although its core structure differs slightly from 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, it shares several key features, including the 4-aminophenyl substituent and the presence of a dioxole ring system fused to the benzodiazepine core. This structural similarity, despite the rearranged core, suggests these features are important for anticonvulsant activity and possibly for interaction with AMPA receptors, warranting further investigation. []

5-(4-Aminobenzyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one (3)

Compound Description: This compound exhibits anticonvulsant activity against sound-induced seizures in DBA/2 mice. [] Although possessing anticonvulsant properties, its ED50 value is lower than that of both GYKI 52466 and 5-(4-aminophenyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one (2). []

Relevance: This compound is closely related to 5-(4-Aminophenyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one (2), featuring the same rearranged benzodiazepine core fused with a dioxole ring. The main difference is the presence of a benzyl linker between the aminophenyl group and the core structure in this compound, compared to a direct attachment in compound 2. This structural modification appears to influence the compound's potency, suggesting that the distance and flexibility between the aminophenyl group and the core may be crucial for optimal anticonvulsant activity. []

Relevance: While sharing the rearranged benzodiazepine core and the dioxole ring system found in compounds 2 and 3, this compound replaces the aminophenyl group with a 2-(pyridin-2-yl)-vinyl substituent at position 5. This modification suggests that the aromatic ring and its substituents play a crucial role in influencing potency. Replacing the aminophenyl group with a pyridinyl vinyl group in this compound results in reduced anticonvulsant activity, indicating the importance of the aminophenyl moiety for optimal activity within this structural class. []

4,5-Dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one

Compound Description: This compound acts as an antagonist for AMPA/kainate receptors. []

Relevance: This compound is directly related to 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, sharing the same 2,3-benzodiazepin-4-one core and the dimethoxy substitution at positions 7 and 8. The key difference is the lack of the amino group on the phenyl substituent at position 1. This indicates that the amino group, while potentially impacting potency, is not essential for the antagonist activity of these compounds at AMPA/kainate receptors. []

1-(3-chlorophenyl)-7,8-dimethoxy-3,5-dihydro-benzo[d]diazepin-4-one

Compound Description: This compound is a novel non-competitive AMPA receptor antagonist. []

Relevance: This compound shares the core structure and substitution pattern with 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, differing only in the position of the chloro substituent on the phenyl ring (meta vs. para) and the absence of the amino group. This further highlights the potential for modifying the phenyl substituent while maintaining AMPA receptor antagonist activity. []

Properties

CAS Number

178616-26-7

Product Name

CFM-2

IUPAC Name

1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

InChI

InChI=1S/C17H17N3O3/c1-22-14-7-11-8-16(21)19-20-17(13(11)9-15(14)23-2)10-3-5-12(18)6-4-10/h3-7,9H,8,18H2,1-2H3,(H,19,21)

InChI Key

MJKADKZSYQWGLL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC(=O)NN=C2C3=CC=C(C=C3)N)OC

Synonyms

1-(4'-aminophenyl)--3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-one
CFM 2
CFM-2

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)NN=C2C3=CC=C(C=C3)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.